molecular formula C12H21NO3S B6759316 N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide

N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide

Cat. No.: B6759316
M. Wt: 259.37 g/mol
InChI Key: JVZIIOYFXCTSQV-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide is an organosulfur compound that features a sulfonamide group attached to an oxolane ring

Properties

IUPAC Name

N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c14-17(15,11-4-7-16-8-11)13-9-12(5-1-6-12)10-2-3-10/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZIIOYFXCTSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2CCOC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide typically involves the reaction of a cyclopropylcyclobutylmethyl precursor with an oxolane-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form amines or other reduced sulfur species.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Amines, reduced sulfur species.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide functionalities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.

    Oxolane Derivatives: Compounds with oxolane rings, such as tetrahydrofuran and oxolane-2-sulfonamide.

Uniqueness

N-[(1-cyclopropylcyclobutyl)methyl]oxolane-3-sulfonamide is unique due to its combination of a cyclopropylcyclobutylmethyl group with an oxolane-3-sulfonamide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other sulfonamides and oxolane derivatives, making it a valuable compound for various applications.

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